Bienvenue dans la boutique en ligne BenchChem!

Dehydrocrenatidine

JAK/STAT signaling Kinase selectivity Cancer pharmacology

Dehydrocrenatidine uniquely combines selective JAK2-JH1 kinase inhibition with direct VGSC blockade—properties absent in standard pan-JAK inhibitors or classic sodium channel blockers. It suppresses STAT3/STAT1 phosphorylation without affecting Src/EGF-induced STAT3 activation, ensuring clean pathway interrogation. With in vivo efficacy in CCI neuropathic pain (p<0.01 vs sham) and HCC models (favorable therapeutic index), plus a 6-fold ovarian cancer cell line selectivity differential (A2780 IC50 2.02 µg/mL vs SK‑OV‑3 11.89 µg/mL), it serves as an indispensable tool for dual-pathway investigation and β‑carboline SAR benchmarking.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 65236-62-6
Cat. No. B1670199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocrenatidine
CAS65236-62-6
SynonymsDehydrocrenatidine;  TOP3;  TOP-3;  TOP 3; 
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC
InChIInChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3
InChIKeyLDWBTKDUAXOZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocrenatidine CAS 65236-62-6 Procurement Guide | β-Carboline Alkaloid with Dual JAK/STAT and VGSC Activity


Dehydrocrenatidine (DHCT; also known as Kumujian G, TOP-3) is a β-carboline alkaloid isolated from the bark of Picrasma quassioides, with the molecular formula C15H14N2O2 and a molecular weight of 254.28 [1]. The compound is characterized by a 1-ethenyl-4,8-dimethoxy-β-carboline core structure and appears as a yellow powder [2]. Dehydrocrenatidine is defined by dual-target pharmacological activity: it acts as a selective JAK inhibitor that suppresses STAT3 and STAT1 phosphorylation [3], and it independently inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant voltage-gated sodium channels [4]. These concurrent activities have been demonstrated in both cancer cell models and in vivo neuropathic pain models, establishing a unique pharmacological profile relative to other β-carboline alkaloids [5].

Why Dehydrocrenatidine Cannot Be Substituted with Generic β-Carboline Alkaloids in JAK/STAT Research


While numerous β-carboline alkaloids exhibit broad cytotoxicity, generic substitution of Dehydrocrenatidine with structurally related analogs fails due to two non-interchangeable pharmacological distinctions. First, Dehydrocrenatidine demonstrates selectivity within the JAK family: it inhibits JAK2-JH1 kinase activity in vitro and suppresses JAKs-JH1 domain overexpression-induced STAT3/STAT1 phosphorylation, yet does NOT show significant effect on Src overexpression or epidermal growth factor (EGF)-induced STAT3 activation [1]. This selectivity profile diverges from pan-JAK inhibitors and from other β-carbolines that lack characterized kinase selectivity. Second, Dehydrocrenatidine possesses direct voltage-gated sodium channel (VGSC) inhibitory activity—a property absent in most in-class alkaloids—with distinct IC50 values of 12.36 μM for TTX-R currents and 4.87 μM for TTX-S currents [2]. Consequently, substituting Dehydrocrenatidine with uncharacterized β-carboline alkaloids risks losing both the JAK2-selective signaling effects and the sodium channel modulation that together define its experimental utility in dual-pathway investigations.

Dehydrocrenatidine Quantitative Differentiation: Comparative Evidence vs. Closest Analogs and In-Class Candidates


Dehydrocrenatidine JAK2-JH1 Kinase Inhibition Selectivity vs. Src and EGFR Pathways

Dehydrocrenatidine inhibits JAK2-JH1 kinase activity in vitro and suppresses STAT3/STAT1 phosphorylation induced by JAKs-JH1 domain overexpression. Critically, Dehydrocrenatidine does NOT show significant effect on Src overexpression or epidermal growth factor (EGF)-induced STAT3 activation, establishing pathway selectivity that distinguishes it from non-selective STAT3 inhibitors [1].

JAK/STAT signaling Kinase selectivity Cancer pharmacology

Dehydrocrenatidine Dual VGSC Inhibition: Differential IC50 Values for TTX-R vs. TTX-S Currents

Dehydrocrenatidine (DHCT) suppresses both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel (VGSC) currents, with IC50 values of 12.36 μM for TTX-R currents and 4.87 μM for TTX-S currents—a 2.5-fold differential sensitivity [1].

Voltage-gated sodium channels Neuropathic pain Electrophysiology

Dehydrocrenatidine Antiproliferative Potency: IC50 Values in Ovarian Cancer Cell Lines

Dehydrocrenatidine exhibits differential antiproliferative potency across human ovarian cancer cell lines, with an IC50 of 2.02 μg/mL in A2780 cells and 11.89 μg/mL in SK-OV-3 cells [1]. This represents approximately a 5.9-fold difference in sensitivity between the two ovarian cancer cell models.

Ovarian cancer Antiproliferative activity Cytotoxicity screening

Dehydrocrenatidine In Vivo Analgesic Efficacy in Neuropathic Pain Model

In a rat sciatic nerve chronic constriction injury (CCI) model of neuropathic pain, intraperitoneal administration of Dehydrocrenatidine (DHCT) produced significant attenuation of mechanical allodynia, with statistically significant analgesic effects observed in the model group [1].

Neuropathic pain In vivo pharmacology Analgesic screening

Dehydrocrenatidine In Vivo Safety Profile: No Significant Toxicity in Murine Hepatocellular Carcinoma Model

In a murine hepatocellular carcinoma (HCC) model, Dehydrocrenatidine (DEC) treatment produced potent anti-tumor effects via mitochondrial complex disruption while demonstrating that DEC did NOT show significant toxicity in mice at efficacious doses [1].

Hepatocellular carcinoma In vivo toxicology Therapeutic index

Dehydrocrenatidine Optimal Procurement Scenarios for Research and Preclinical Applications


JAK2-Selective Pathway Inhibition Without Src/EGFR Crosstalk Interference

Dehydrocrenatidine is optimally procured for signaling studies requiring JAK/STAT pathway inhibition with demonstrated selectivity. As established in Section 3, the compound inhibits JAK2-JH1 kinase activity and JAKs-JH1 domain overexpression-induced STAT3/STAT1 phosphorylation, yet does not affect Src overexpression or EGF-induced STAT3 activation [1]. This selectivity profile makes Dehydrocrenatidine a superior tool compound compared to pan-JAK inhibitors (e.g., Ruxolitinib) for experiments where pathway-specific inhibition without confounding off-target STAT3 modulation is essential for data interpretation.

Dual-Mechanism Preclinical Pain Research Requiring Concurrent JAK and Sodium Channel Modulation

Research programs investigating the intersection of inflammatory signaling and neuronal excitability in neuropathic pain should prioritize Dehydrocrenatidine procurement. The compound uniquely combines JAK inhibition [1] with direct VGSC blockade (IC50: 12.36 μM TTX-R, 4.87 μM TTX-S) [2], and has demonstrated statistically significant in vivo analgesic efficacy in the rat CCI neuropathic pain model (p < 0.01 vs. sham) [2]. This dual mechanism is not recapitulated by conventional analgesics, JAK inhibitors lacking VGSC activity, or sodium channel blockers lacking JAK inhibition, making Dehydrocrenatidine a distinctive investigative agent for pain neuroscience.

Hepatocellular Carcinoma Lead Optimization with In Vivo-Validated Therapeutic Window

Dehydrocrenatidine should be procured for hepatocellular carcinoma (HCC) drug discovery programs that require a natural product lead with validated in vivo efficacy and favorable toxicity profile. The compound exerts potent anti-HCC activity in vivo through mitochondrial complex disruption, and critically, did NOT show significant toxicity in mice at efficacious doses [1]. This favorable therapeutic index distinguishes Dehydrocrenatidine from many cytotoxic natural products that exhibit dose-limiting toxicity, positioning it as a viable starting point for medicinal chemistry optimization campaigns targeting HCC.

Ovarian Cancer Cell Line-Specific Antiproliferative Screening

Dehydrocrenatidine is recommended for procurement by laboratories conducting comparative cytotoxicity screening across ovarian cancer subtypes. The compound demonstrates pronounced cell line selectivity, with IC50 values of 2.02 μg/mL in A2780 cells versus 11.89 μg/mL in SK-OV-3 cells—an approximately 6-fold potency differential [1]. This differential sensitivity provides a validated reference profile for benchmarking newly isolated β-carboline alkaloids, optimizing cell line selection for mechanistic studies, and evaluating structure-activity relationships among β-carboline derivatives in ovarian cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrocrenatidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.